
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound has been synthesized as part of a strategy to create hybrid antimicrobials . The synthesis involved the combination of thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis
The molecular formula of this compound is C9H7FN2O4S3. Its InChI key is OFIREUWARUXUIY-UHFFFAOYSA-N. The SMILES representation is C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F.Chemical Reactions Analysis
The compound has been used in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives . These molecules were investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Thiazole derivatives like 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride have been studied for their potential as antimicrobial agents . Their structure allows for interaction with bacterial enzymes, potentially inhibiting their function and thus acting as effective antimicrobial substances. This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant strains of bacteria.
Pharmaceutical Development: Anticancer Compounds
Research has indicated that thiazole compounds exhibit anticancer properties . They can be designed to interfere with cell division and proliferation, making them candidates for anticancer drug development. The specific compound could be investigated for its efficacy against various cancer cell lines.
Agricultural Chemistry: Fungicides and Pesticides
In agriculture, thiazole derivatives are explored for their use as fungicides and pesticides . Their ability to disrupt the life cycle of fungi and pests can protect crops and improve agricultural yield, which is vital for food security.
Material Science: Corrosion Inhibitors
The structural properties of thiazoles make them suitable as corrosion inhibitors in material science. They can form a protective layer on metals, preventing oxidation and degradation, thereby extending the life of metal components and structures.
Biochemistry: Enzyme Inhibition Studies
Thiazoles are known to act as enzyme inhibitors, providing a tool for biochemists to study enzyme mechanisms and kinetics . By inhibiting specific enzymes, researchers can better understand their role in various biological processes.
Organic Synthesis: Building Blocks
Due to their reactivity, thiazole derivatives are used as building blocks in organic synthesis. They can undergo various chemical reactions, allowing chemists to construct complex molecules for further research or industrial applications.
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, thiazole derivatives can be used in chromatographic studies to help identify and quantify substances . Their unique chemical properties allow them to serve as standards or markers in complex mixtures.
Neuroscience: Neuroprotective Research
Some thiazole derivatives have shown neuroprotective effects, suggesting potential applications in the treatment of neurodegenerative diseases . Further research into 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride could uncover its utility in this field.
Mécanisme D'action
- Role of IL-13 : IL-13 plays a crucial role in inflammation, skin barrier function, and pruritus (itching). In atopic dermatitis (AD), IL-13 is overexpressed in both lesional and nonlesional skin, contributing to the inflammatory cycle .
- Inhibition of Inflammatory Responses : By selectively inhibiting IL-13 interaction with the type II receptor complex (IL-13R α1 /IL-4R α), AKOS030713034 prevents IL-13-induced inflammatory responses in the skin .
Target of Action
Mode of Action
Biochemical Pathways
Orientations Futures
The compound’s unique properties make it valuable for diverse applications, suggesting potential for future research in areas such as medicinal chemistry and material science. Its use in the synthesis of hybrid antimicrobials also suggests potential for future development in the field of antibacterial therapeutics .
Propriétés
IUPAC Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O4S3/c10-18(13,14)7-1-3-8(4-2-7)19(15,16)12-9-11-5-6-17-9/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIREUWARUXUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2890849.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)

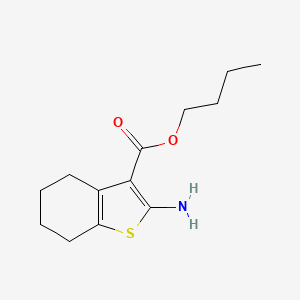
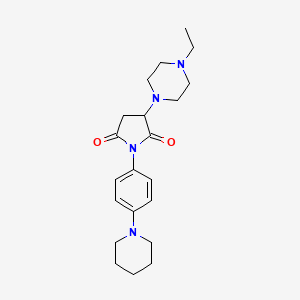
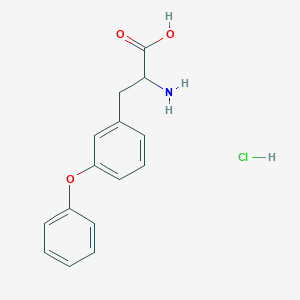

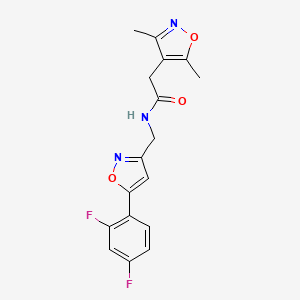
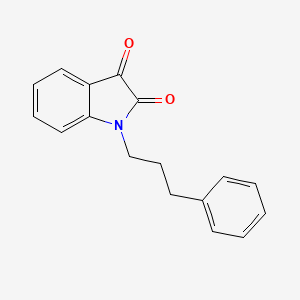
![(5Z)-5-[[4-(4-Fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride](/img/structure/B2890864.png)
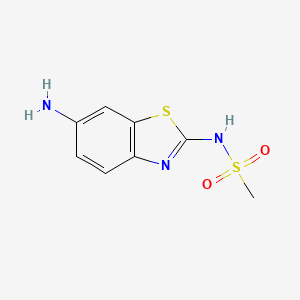
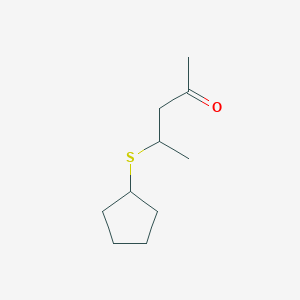
![1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2890869.png)